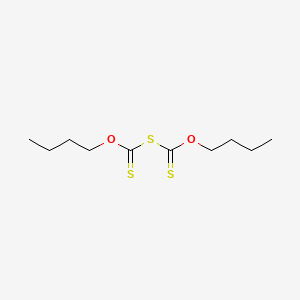
3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of a bromophenyl group and an ethoxy group further enhances its reactivity and potential utility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The introduction of the 4-bromophenyl group can be achieved through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). The ethoxy group is introduced via an etherification reaction, often using an alkyl halide like ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromophenyl group may enhance binding affinity to certain proteins, while the ethoxy group can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the synthesis of liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Uniqueness
3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one stands out due to its unique combination of a quinoxaline core, bromophenyl group, and ethoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
384795-99-7 |
|---|---|
Formule moléculaire |
C16H13BrN2O3 |
Poids moléculaire |
361.19 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-22-19-14-6-4-3-5-13(14)18(21)15(16(19)20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Clé InChI |
NPGISCHPCBUUMJ-UHFFFAOYSA-N |
SMILES canonique |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Br)[O-] |
Solubilité |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


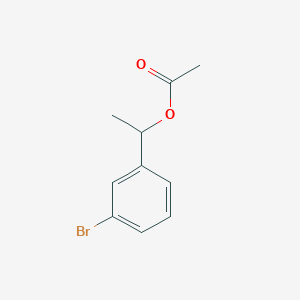
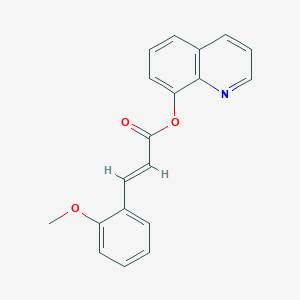
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

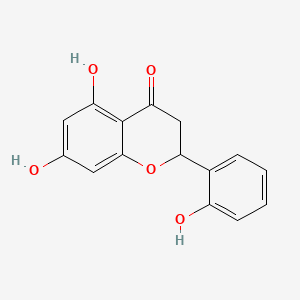
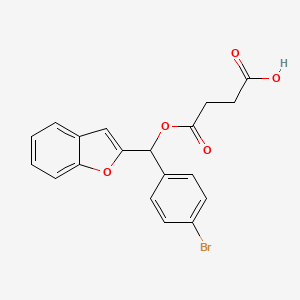


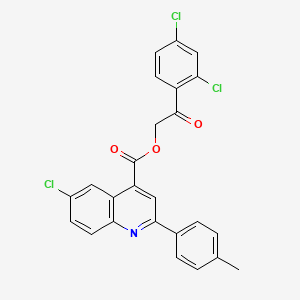
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)
![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
